5-Bromo-2-(methylthio)pyrimidin-4-amine
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Overview
Description
5-Bromo-2-(methylthio)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylthio)pyrimidin-4-amine typically involves the bromination of 2-[methylthio]pyrimidine followed by the introduction of an amino group. One common method involves the reaction of 2-[methylthio]pyrimidine with bromine in the presence of a suitable solvent to yield 5-bromo-2-[methylthio]pyrimidine. This intermediate is then treated with ammonia or an amine to introduce the amino group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the amino group can undergo reduction to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkyl halides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation, while reducing agents like lithium aluminum hydride can be used for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines with different functional groups at the 5-position.
Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced amines.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
5-Bromo-2-(methylthio)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in plants and pests.
Materials Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylthio)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. For example, it can inhibit DNA topoisomerase II, leading to the disruption of DNA replication and cell division . In agrochemicals, it may target specific enzymes or receptors in pests or plants, leading to their inhibition or disruption .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-bromo-2-chloropyrimidine: Similar structure but with a chlorine atom instead of a methylthio group.
4-Amino-5-bromo-2-methylpyrimidine: Similar structure but with a methyl group instead of a methylthio group.
4-Amino-5-bromo-2-ethoxypyrimidine: Similar structure but with an ethoxy group instead of a methylthio group.
Uniqueness
5-Bromo-2-(methylthio)pyrimidin-4-amine is unique due to the presence of the methylthio group, which can impart different chemical and biological properties compared to other similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIUOLXXTVYCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98024-93-2 |
Source
|
Record name | 5-bromo-2-(methylsulfanyl)pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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